molecular formula C40H63N9O14S B1262063 Cyanopeptolin S

Cyanopeptolin S

Cat. No. B1262063
M. Wt: 926 g/mol
InChI Key: LQLBUPVHKUILGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanopeptolin S is a cyclodepsipeptide.

Scientific Research Applications

Protease Inhibitory Activity

Cyanopeptolins, including Cyanopeptolin S, are known for their inhibitory activity against serine proteases such as trypsin and chymotrypsin. For instance, specific variants of cyanopeptolins have demonstrated potent inhibitory effects against chymotrypsin and mild activity against trypsin, highlighting their potential as drug candidates for metabolic disorders and other diseases (Mazur-Marzec et al., 2018). Additionally, cyanopeptolin CB071, isolated from the cyanobacterium Aphanocapsa sp., has been identified as a trypsin inhibitor, further supporting the potential therapeutic applications of these compounds (Choi et al., 2008).

Bioactive Metabolite Research

Cyanopeptolins, as a group, have been extensively studied for their diverse biological activities. They are non-ribosomal peptide synthesis-derived natural products with significant serine protease inhibitory properties, making them subjects of interest in drug discovery efforts (Köcher et al., 2020). Research into the chemical biology of cyanopeptolins, including Cyanopeptolin S, provides a comprehensive understanding of their biosynthesis, molecular mode of action, and potential therapeutic applications.

Environmental and Ecological Impact

The production of cyanopeptolins by cyanobacteria and their ecological implications have been a subject of study. Cyanopeptolins, including Cyanopeptolin S, have been identified as contributors to the biochemistry of cyanobacteria that potentially affect the feeding ecology of planktonic herbivores in freshwater ecosystems (Czarnecki et al., 2006). This underlines the importance of understanding the broader environmental impact of these compounds.

Potential in Drug Development

Cyanopeptolins have been identified as attractive targets for drug development due to their unique properties as protease inhibitors. Studies on cyanobacterial isolates have demonstrated the potential of cyanopeptolins in pharmacotherapy, particularly in regulating abnormal physiological processes in the human body (Silva-Stenico et al., 2012). The diversity of cyanopeptolin variants, including Cyanopeptolin S, suggests a wide range of possible therapeutic applications.

Genetic and Biosynthetic Studies

The genetic and biosynthetic pathways of cyanopeptolins have been explored to understand their production and variability. Research into cyanopeptolin gene clusters in various cyanobacterial strains has shed light on the evolution and diversification of these compounds (Rounge et al., 2007). This information is crucial for the potential biotechnological production of cyanopeptolins, including Cyanopeptolin S.

properties

Product Name

Cyanopeptolin S

Molecular Formula

C40H63N9O14S

Molecular Weight

926 g/mol

IUPAC Name

[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate

InChI

InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61)

InChI Key

LQLBUPVHKUILGJ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

synonyms

cyanopeptolin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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